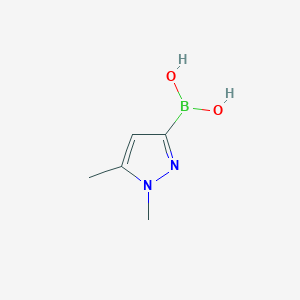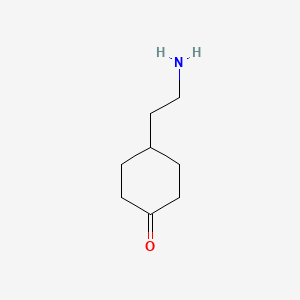![molecular formula C9H17ClN2O B13470814 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride typically involves the reaction of piperidine derivatives with methoxymethyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., HCl, HBr) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(Methoxymethyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
- 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
- 3-(2-Methoxyethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Uniqueness
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C9H17ClN2O |
|---|---|
分子量 |
204.70 g/mol |
IUPAC名 |
2-[3-(methoxymethyl)piperidin-3-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-12-8-9(4-5-10)3-2-6-11-7-9;/h11H,2-4,6-8H2,1H3;1H |
InChIキー |
PSROKEAGNGWMKP-UHFFFAOYSA-N |
正規SMILES |
COCC1(CCCNC1)CC#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


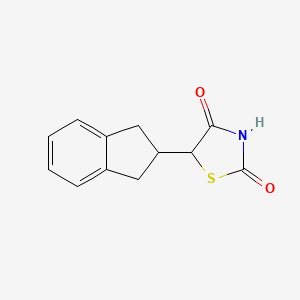
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)
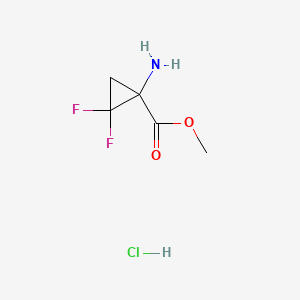
![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)
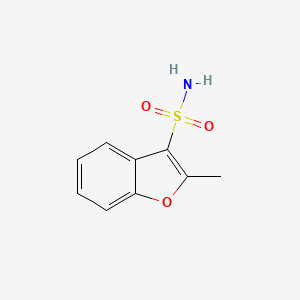
![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
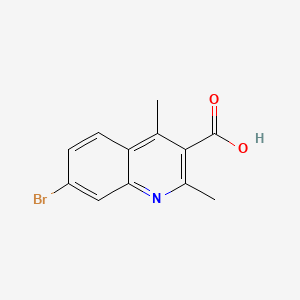

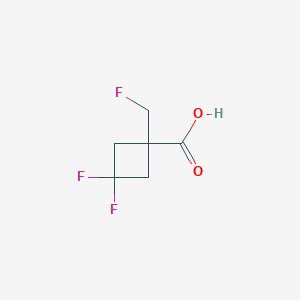

![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
